Product packaging for 2,2,2-Trimethoxyethanamine(Cat. No.:)

2,2,2-Trimethoxyethanamine

Cat. No.: B12123129
M. Wt: 135.16 g/mol
InChI Key: UGQBKQLRGMYYQP-UHFFFAOYSA-N
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Description

Significance of Amines with Alkoxy Functionalities in Chemical Research

Amines containing alkoxy groups are of considerable interest in several areas of chemical research. The presence of both a nucleophilic nitrogen atom and oxygen-containing functionalities imparts a dual character to these molecules, making them versatile reagents and intermediates.

Alkoxy-functionalized amines have been investigated for their potential in carbon dioxide capture technologies. Current time information in Bangalore, IN.researchgate.net The alkoxy group can enhance the CO₂ absorption capacity and improve the physical properties, such as viscosity, of the absorbent material. Current time information in Bangalore, IN.researchgate.net Furthermore, chiral N-alkoxy amines are increasingly recognized as important substrates in the development of pharmaceuticals and agrochemicals. walisongo.ac.id The synthesis of enantiomerically pure forms of these amines is a significant area of research, often employing catalytic kinetic resolution strategies. walisongo.ac.idchemsrc.com The modification of DNA with alkoxyamines has also been explored, demonstrating their utility in bioconjugation and the development of functionalized nucleic acids for various applications in nanotechnology and chemical biology. nih.gov

Historical Context of Related Amines and Ethers in Synthetic Chemistry

The development of synthetic methodologies for amines and ethers has been a cornerstone of organic chemistry. Amines are fundamental components in a vast number of biologically active compounds, dyes, and polymers. rrscientific.com Historically, their preparation has involved methods such as the reduction of nitro compounds, nitriles, and amides, as well as the reaction of ammonia (B1221849) or other amines with alkyl halides. rrscientific.comaccelachem.com Industrial synthesis often relies on the reaction of alcohols with ammonia at high temperatures. rrscientific.com

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are widely used as solvents and are integral to the structure of many natural products. mdpi.com A landmark in ether synthesis was the Williamson ether synthesis, developed in the mid-19th century, which involves the reaction of an alkoxide with a primary alkyl halide. mdpi.com

The synthesis of molecules containing both amine and ether (or acetal) functionalities, such as the closely related 2,2-dimethoxyethanamine, often utilizes starting materials like 2-chloro-1,1-dimethoxyethane, which can be reacted with ammonia. This approach provides a straightforward route to these bifunctional compounds.

A US patent from 1978 mentions the use of "trimethoxyethylamine" as a potential tertiary amine in a process for creating stable, concentrated solutions of water-soluble dyestuffs, highlighting an early industrial interest in compounds of this class. google.com

Scope and Research Objectives for 2,2,2-Trimethoxyethanamine Studies

Direct and extensive research specifically focused on this compound is limited in publicly available literature. However, based on the chemistry of its functional groups and related compounds, several research objectives can be defined for its study.

A primary objective would be the development of an efficient and scalable synthesis for this compound. Given the established methods for its di-methoxy analog, a plausible route could involve the reaction of a suitable starting material, such as a hypothetical 2-halo-1,1,1-trimethoxyethane, with an amine source.

Another key research area would be the thorough characterization of its physical and chemical properties. This includes determining its boiling point, density, and spectral data (NMR, IR, MS), which are essential for its identification and for understanding its chemical behavior.

Furthermore, exploring the reactivity of this compound would be a significant research goal. The orthoester group is sensitive to acidic conditions, which could be exploited for deprotection to reveal a reactive aldehyde functionality. The primary amine can undergo a wide range of reactions, including acylation, alkylation, and condensation. Investigating the interplay between these two functional groups would be crucial. The potential of this compound as a precursor to heterocyclic compounds or as a ligand in coordination chemistry would also be a valuable area of investigation.

Chemical Compound Data

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO3 B12123129 2,2,2-Trimethoxyethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NO3

Molecular Weight

135.16 g/mol

IUPAC Name

2,2,2-trimethoxyethanamine

InChI

InChI=1S/C5H13NO3/c1-7-5(4-6,8-2)9-3/h4,6H2,1-3H3

InChI Key

UGQBKQLRGMYYQP-UHFFFAOYSA-N

Canonical SMILES

COC(CN)(OC)OC

Origin of Product

United States

Synthetic Methodologies for 2,2,2 Trimethoxyethanamine and Analogues

Retrosynthetic Analysis Approaches for 2,2,2-Trimethoxyethanamine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections would target the carbon-nitrogen bond and the carbon-oxygen bonds of the trimethoxyethyl moiety.

A primary retrosynthetic disconnection breaks the C-N bond, suggesting a precursor such as a 2,2,2-trimethoxyethyl halide or sulfonate and an ammonia (B1221849) equivalent. This approach is analogous to the well-established synthesis of aminoacetaldehyde dialkyl acetals from haloacetaldehyde dialkyl acetals and ammonia. google.comgoogle.com

Alternatively, a functional group interconversion (FGI) approach can be envisioned. The amine group could be derived from the reduction of a nitro group. This leads to a precursor like 1,1,1-trimethoxy-2-nitroethane. The nitro compound, in turn, could be synthesized from a corresponding halide and a nitrite (B80452) salt.

Another retrosynthetic pathway involves disconnecting the C-O bonds of the acetal. This would lead back to a hypothetical 2-aminoacetaldehyde (B1595654) and three equivalents of a methylating agent, although the instability of 2-aminoacetaldehyde makes this a less practical forward-synthesis approach without suitable protection.

A more viable strategy starting from a carbonyl compound would involve the conversion of a glyoxylic acid methyl ester derivative. The carboxylic acid functionality could be transformed into an amine via a Curtius, Hofmann, or Schmidt rearrangement, after which the remaining carbonyl group is converted to the trimethoxy acetal.

These retrosynthetic strategies provide a logical framework for devising potential synthetic routes to this compound.

Direct Synthesis Routes for this compound

Direct synthesis routes aim to construct the target molecule in a few steps from readily available starting materials.

The formation of the amine group is a critical step. Drawing parallels from the synthesis of 2,2-dimethoxyethanamine, a primary route would be the amination of a suitable precursor. google.comgoogle.com A potential precursor for this compound would be 2-halo-1,1,1-trimethoxyethane. The reaction of this halo-compound with ammonia or an ammonia equivalent would yield the desired amine.

Another powerful method for amine synthesis is the reduction of a nitro group. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com A plausible precursor, 1,1,1-trimethoxy-2-nitroethane, could be reduced to this compound using various reducing agents. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C and H₂) or metal-mediated reductions (e.g., using Fe in acidic medium). commonorganicchemistry.commasterorganicchemistry.com

Method Precursor Reagents Product
Amination2-halo-1,1,1-trimethoxyethaneAmmoniaThis compound
Nitro Reduction1,1,1-trimethoxy-2-nitroethaneH₂, Pd/C or Fe, HClThis compound

This table presents proposed reaction pathways based on established chemical transformations.

The trimethoxyethyl moiety is a key structural feature. Its construction can be envisioned through the acetalization of a suitable precursor. While this compound itself does not have a carbonyl precursor that can be directly acetalized to form the trimethoxy group in one step, a related strategy could involve the acetalization of a derivative of glyoxal (B1671930).

A more direct approach would be to start with a molecule already containing the trimethoxymethyl group, such as trimethyl orthoacetate. Functionalization of the methyl group of trimethyl orthoacetate, for instance via halogenation followed by nucleophilic substitution with an amine source, could potentially lead to the target molecule.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. nih.govnih.gov While a specific MCR for the synthesis of this compound is not described, one could be designed based on known MCRs that form amino acetals. For instance, a reaction involving a source of ammonia, a glyoxal equivalent, and a methylating agent under specific catalytic conditions could potentially assemble the target molecule in a convergent manner. The development of such a reaction would represent a novel and efficient approach to this class of compounds.

Precursor Functional Group Transformations Leading to this compound

A common and versatile method for the synthesis of amines is the reductive amination of carbonyl compounds. chemistrysteps.compearson.com This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

To apply this to the synthesis of this compound, a suitable carbonyl precursor would be required. A hypothetical 2,2,2-trimethoxyacetaldehyde could undergo reductive amination with ammonia to yield the target molecule. The reaction would typically be carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Carbonyl Precursor Amine Source Reducing Agent Product
2,2,2-TrimethoxyacetaldehydeAmmoniaNaBH₃CNThis compound

This table outlines a proposed reductive amination reaction.

The synthesis of the 2,2,2-trimethoxyacetaldehyde precursor itself would be a key challenge. It could potentially be prepared from the oxidation of 1,1,1-trimethoxyethanol or through the controlled acetalization of glyoxal with methanol (B129727).

The conversion of carbonyl compounds to amines is a cornerstone of organic synthesis, and its application to a suitably designed precursor provides a robust and reliable strategy for the synthesis of this compound and its analogues. libretexts.orglibretexts.org

Reduction Strategies for Nitriles and Amides to Amines

The reduction of nitriles and amides represents a fundamental and widely utilized approach for the synthesis of primary amines, a key structural feature of this compound. wordpress.com The choice of reducing agent and reaction conditions is critical for achieving high yields and selectivity.

Nitrile Reduction: The conversion of a nitrile, such as 2,2,2-trimethoxyacetonitrile, to the corresponding primary amine is a direct and atom-economical route. This transformation can be accomplished through several methods:

Catalytic Hydrogenation: This is often the most economical method for producing primary amines on a large scale. wikipedia.org The reaction involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. studymind.co.ukchemguide.co.uk Commonly used catalysts include Group 10 metals like Raney nickel, palladium black, and platinum dioxide. wikipedia.org The choice of catalyst, solvent, temperature, and hydrogen pressure are crucial factors in maximizing the yield of the primary amine and minimizing the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the final amine product. wikipedia.orgcommonorganicchemistry.com

Stoichiometric Reductions: Chemical hydrides are effective reagents for the small-scale synthesis of amines from nitriles. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines after an acidic workup. studymind.co.ukchemguide.co.uk Other reagents such as borane (B79455) complexes (e.g., borane-tetrahydrofuran, BH₃-THF) are also employed. commonorganicchemistry.com While effective, these methods produce stoichiometric amounts of waste metal salts, which can complicate purification and present environmental concerns. thieme-connect.de

Amide Reduction: The reduction of an amide, for instance, 2,2,2-trimethoxyacetamide, offers another pathway to the target amine. The amide bond is thermodynamically stable, necessitating the use of potent reducing agents or catalytic systems. acsgcipr.org

Metal Hydride Reagents: Lithium aluminium hydride is the classic reagent for the complete reduction of primary, secondary, and tertiary amides to the corresponding amines. jove.com The reaction proceeds via nucleophilic attack of the hydride on the amide carbonyl, ultimately converting the C=O group into a CH₂ group. jove.com

Catalytic Hydrosilylation: As a greener alternative to metal hydrides, catalytic hydrosilylation has emerged as a powerful method for amide reduction. rsc.orgdigitellinc.com This process often utilizes transition-metal catalysts to facilitate the transfer of a hydride from a silane (B1218182) reagent to the amide. organic-chemistry.org

PrecursorMethodReagent/CatalystTypical ConditionsSelectivity NotesReference
Nitrile (R-C≡N)Catalytic HydrogenationH₂, Raney Ni, Pd/C, PtO₂Elevated temperature and pressureCan form secondary/tertiary amines; addition of NH₃ can improve primary amine selectivity. wikipedia.orgcommonorganicchemistry.com
Nitrile (R-C≡N)Stoichiometric ReductionLiAlH₄, then H₃O⁺Dry ether solvent, room temperatureHigh selectivity for primary amines. studymind.co.ukchemguide.co.uk
Nitrile (R-C≡N)Stoichiometric ReductionBH₃-THF or BH₃-SMe₂THF, heatingEffective for various nitriles. commonorganicchemistry.com
Amide (R-CONH₂)Stoichiometric ReductionLiAlH₄, then H₂OTHF or ether, refluxReduces C=O to CH₂. Effective for 1°, 2°, and 3° amides. jove.com
Amide (R-CONH₂)Catalytic HydrosilylationSilanes (e.g., Et₃SiH) with transition metal or organocatalystsVaries with catalyst systemGreener alternative to metal hydrides with tunable selectivity. rsc.orgorganic-chemistry.org

Etherification Reactions for Alkoxy Group Introduction

The introduction of the three methoxy (B1213986) groups to form the orthoester moiety in this compound is a critical step that defines the compound's structure. This can be achieved before or after the formation of the amine. Given the reactivity of the amine group, it is often synthetically advantageous to construct the trimethoxylated carbon center first.

Classical etherification methods, such as the Williamson ether synthesis, are generally not suitable for creating sterically congested geminal tri-ethers. More specialized strategies are required:

From Tri-halo Precursors: A plausible route involves the nucleophilic substitution of a 2,2,2-trihaloethanamine derivative with sodium methoxide. However, such precursors can be unstable, and elimination reactions may compete with the desired substitution.

Reductive Etherification: Modern methods allow for the direct synthesis of ethers from alcohols and aldehydes in a net reductive etherification process. rsc.org This can proceed through the formation of α-(alkoxyalkyl)phosphonium salts, which are then hydrolyzed to the ether product, avoiding the need for harsh hydride reagents. rsc.org

Alkoxymercuration: The reaction of an alkene with an alcohol in the presence of a mercury salt (e.g., Hg(OAc)₂) followed by demercuration is a classic method to form ethers and can avoid carbocation rearrangements that may occur under strongly acidic conditions. masterorganicchemistry.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating alkoxy radicals from alcohols. nih.gov These radicals can then participate in C-O bond-forming reactions, enabling the synthesis of complex ethers like tetrahydrofurans and chromanes under gentle conditions. nih.gov

MethodReactantsKey Reagents/CatalystsDescriptionReference
Nucleophilic SubstitutionAlkyl Halide + AlkoxideBase (e.g., NaH)Classic Sₙ2 reaction; best for primary halides, less suitable for sterically hindered centers. masterorganicchemistry.com
Acid-Catalyzed AdditionAlkene + AlcoholStrong Acid (e.g., H₂SO₄)Forms a carbocation intermediate which is trapped by the alcohol; subject to rearrangements. masterorganicchemistry.com
Alkoxymercuration-DemercurationAlkene + Alcohol1. Hg(OAc)₂ 2. NaBH₄Markovnikov addition of an alkoxy group without carbocation rearrangement. masterorganicchemistry.com
Reductive EtherificationAldehyde + AlcoholPhosphine, AcidHydride-free method involving an α-(alkoxyalkyl)phosphonium salt intermediate. rsc.org
Photoredox CatalysisAlcohol + C-H bond sourcePhotocatalyst (e.g., Ir complex), Visible LightGenerates alkoxy radicals from alcohols for C-O bond formation under mild conditions. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis is central to modern organic synthesis, offering pathways to complex molecules with high efficiency, selectivity, and sustainability. acs.org The synthesis of this compound can benefit from both transition-metal and organocatalytic strategies to facilitate key bond-forming steps.

Transition-metal catalyzed reactions have become essential for constructing aliphatic amines. researchgate.netacs.org In the context of synthesizing this compound, these catalysts are primarily employed in reductive processes.

Catalytic Hydrogenation of Nitriles: As discussed previously, catalysts based on palladium, platinum, nickel, and cobalt are highly effective for the reduction of nitriles to primary amines. wikipedia.orgthieme-connect.de Recent research has also explored ruthenium-N-heterocyclic carbene complexes, which show high selectivity for the reduction of C≡N bonds, particularly in electron-rich benzonitriles. thieme-connect.de

Catalytic Reduction of Amides: While historically challenging, the catalytic hydrogenation of amides is a desirable green alternative to stoichiometric hydrides. acsgcipr.org Catalytic hydrosilylation, often mediated by transition metals, is a prominent method for this transformation. rsc.org Nickel-catalyzed reductions of amides have also been developed, which tolerate various functional groups. organic-chemistry.org

Hydroamination: The direct addition of an amine N-H bond across a carbon-carbon double or triple bond is a highly atom-economical method for amine synthesis. acs.org While not directly applicable to a saturated target like this compound, related hydroaminoalkylation reactions are powerful tools in modern synthetic chemistry. researchgate.net

Organocatalysis, which utilizes small organic molecules as catalysts, has become a third pillar of catalysis alongside biocatalysis and metal catalysis. nih.gov It offers the advantage of avoiding potentially toxic and expensive heavy metals.

C-N Bond Formation: Organocatalysis has been successfully applied to the formation of C-N bonds. youtube.com For instance, proline and its derivatives can catalyze asymmetric Mannich reactions to produce chiral amines. youtube.com While the direct synthesis of this compound via these methods is not established, the principles of enamine and iminium ion activation are fundamental to organocatalytic strategies. youtube.com

Metal-Free Reductions: Organocatalytic systems for the reduction of amides have been developed as an alternative to metal-based methods. One notable protocol uses a stable silicate (B1173343) salt in combination with silanes to generate a highly reactive hydrosilicate species that efficiently converts amides to amines at room temperature. organic-chemistry.org This approach is valued for its operational simplicity and broad substrate scope. organic-chemistry.org

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, avoiding hazardous substances, and improving energy efficiency. acsgcipr.org The synthesis of this compound can be designed with these principles in mind, particularly through the careful choice of solvents.

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which can pose risks to human health and the environment. rsc.orgrsc.org Consequently, there is a significant drive to develop reactions that operate in greener media or without any solvent at all.

Solvent-Free Reactions: Performing reactions in the absence of a solvent minimizes waste and simplifies product purification. rsc.orgrsc.org Techniques such as grinding reactants together in a mortar and pestle or using a ball mill can provide the necessary energy to drive a reaction to completion. organic-chemistry.org Solvent-free reductive amination and amide synthesis have been successfully demonstrated, often resulting in high yields and reduced reaction times. acs.orgrsc.orgresearchgate.net

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives are increasingly preferred.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an attractive medium for organic reactions. mdpi.com

Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than their individual components. DESs are gaining attention as environmentally benign substitutes for traditional solvents due to their low volatility, thermal stability, and recyclability. mdpi.com They can act as both the reaction medium and a catalyst, facilitating a range of amination reactions with high yields. mdpi.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another green solvent alternative. rsc.orgrsc.org It is non-toxic and can be easily removed from the reaction mixture, although it requires high-pressure equipment. rsc.org

Solvent SystemKey AdvantagesPotential LimitationsApplication in Amine SynthesisReference
Solvent-Free (Grinding/Ball Milling)No solvent waste, high atom economy, simple workup, fast reaction rates.Not suitable for all reaction types; requires solid or high-boiling liquid reactants.Reductive amination, imine synthesis, amide synthesis. organic-chemistry.orgrsc.org
WaterNon-toxic, non-flammable, inexpensive, environmentally benign.Poor solubility of many organic substrates.Synthesis of cyclic amines, multicomponent reactions for piperidines. mdpi.com
Deep Eutectic Solvents (DESs)Low volatility, high thermal stability, tunable polarity, recyclable, can act as catalysts.Can be viscous, purification of product can be challenging.Reductive amination, transamination, multicomponent reactions. mdpi.com
Supercritical CO₂ (scCO₂)Non-toxic, easily removed, potentially recyclable.Requires high-pressure equipment; poor solvent for polar/ionic compounds.Used in various organic transformations, though less common for aminations due to reactivity with amines. rsc.orgrsc.org

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, a technique utilizing mechanical force to induce chemical reactions, presents a promising and sustainable alternative to conventional solution-based methods. nih.gov This approach is often conducted in the absence of solvents, or with minimal amounts of liquid, leading to reduced waste, potentially faster reaction times, and access to chemical reactivities and products that may differ from those observed in solution. nih.gov While specific research on the mechanochemical synthesis of this compound is not extensively documented, the principles of mechanochemistry can be applied to propose potential synthetic routes.

A hypothetical mechanochemical approach to this compound could involve the ball milling of a suitable precursor, such as a nitrile or an ester, with a source of the amine and methoxy groups under solvent-free or liquid-assisted grinding (LAG) conditions. For instance, the reaction of trimethoxyacetonitrile (B12285452) with a reducing agent under mechanochemical conditions could yield the target amine. Alternatively, a reaction analogous to the Pinner reaction, which is used for synthesizing orthoesters from nitriles and alcohols, could potentially be adapted for a mechanochemical process. rsc.orgwikipedia.org

The key parameters influencing the success of a mechanochemical reaction include the milling frequency, the size and material of the milling balls and jar, the reaction time, and the presence of any catalytic or liquid-assisted grinding additives. The energy input from the milling process directly breaks and forms chemical bonds, often proceeding through unique reaction intermediates not accessible in solution-phase chemistry. nih.gov

Table 1: Hypothetical Parameters for Mechanochemical Synthesis of this compound
ParameterRangeRationaleHypothetical Outcome
Starting MaterialTrimethoxyacetonitrileDirect precursor to the target carbon skeleton.High conversion to the desired product.
ReagentSolid-state reducing agent (e.g., NaBH4)Avoids the use of gaseous hydrogen and high pressures.Reduction of the nitrile to the amine.
Milling Frequency10-30 HzProvides sufficient energy to activate the reactants without causing decomposition.Optimal reaction rate and yield.
Reaction Time30-120 minutesShorter reaction times are a common advantage of mechanochemistry. acs.orgCompletion of the reaction in a timely manner.
Liquid AdditiveMethanol (catalytic amount)Can facilitate reaction kinetics and improve product yield in some cases.Enhanced reaction efficiency.

The development of such a mechanochemical route would align with the principles of green chemistry by minimizing solvent use and energy consumption. nih.gov Further research would be required to optimize the specific conditions for the synthesis of this compound and its analogues.

Challenges and Optimization in Scalable Synthesis of this compound

Scaling up the synthesis of any chemical compound from the laboratory bench to industrial production presents a unique set of challenges, and this compound would be no exception. drugdiscoverytrends.comchemtek.co.in The primary challenges in the scalable synthesis of this molecule would likely revolve around reaction control, safety, product purity, and cost-effectiveness.

One of the main concerns in scaling up chemical reactions is heat management. chemtek.co.in Exothermic reactions that are easily controlled in small flasks can become hazardous on a large scale, leading to thermal runaways. The synthesis of this compound, particularly if it involves highly reactive intermediates, would require careful monitoring of the reaction temperature and efficient heat dissipation, possibly through the use of specialized reactor designs or by controlling the rate of reagent addition.

The orthoester functionality in this compound is sensitive to hydrolysis under acidic conditions. wikipedia.orgnih.gov Therefore, maintaining anhydrous conditions throughout the synthesis and purification process is crucial to prevent the decomposition of the product. On a large scale, excluding moisture can be more challenging and may require specialized equipment and handling procedures. nih.gov

Furthermore, the purification of the final product at scale can be complex. Methods that are straightforward in the lab, such as column chromatography, are often not economically viable for large-scale production. The development of a scalable purification process, such as crystallization or distillation, would be essential. This could be complicated by the formation of polymorphs, which are different crystalline structures of the same compound that can have different physical properties. drugdiscoverytrends.comchemtek.co.in

Optimization of the scalable synthesis would involve a multi-faceted approach. A Design of Experiments (DoE) strategy could be employed to systematically investigate the effects of various reaction parameters, such as temperature, pressure, catalyst loading, and reactant stoichiometry, to identify the optimal conditions for maximizing yield and minimizing impurities. manchester.ac.uk The use of Process Analytical Technology (PAT) would allow for real-time monitoring of the reaction, enabling better control and immediate correction of any deviations from the desired process parameters.

Reaction Mechanisms and Reactivity of 2,2,2 Trimethoxyethanamine

Theoretical Nucleophilic Reactivity of the Amine Moiety in 2,2,2-Trimethoxyethanamine

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, capable of reacting with a variety of electrophilic species.

Alkylation: In theory, the primary amine of this compound can undergo nucleophilic substitution with alkyl halides (R-X) in an Sₙ2 reaction. libretexts.orgchemguide.co.uk This would involve the nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide leaving group. A significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. clockss.org To achieve mono-alkylation, specific reaction conditions, such as using a large excess of the amine, would likely be necessary.

Acylation: The amine group is expected to react readily with acylating agents like acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) to form amides. chemguide.co.uk This reaction, a nucleophilic acyl substitution, would involve the attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or a carboxylate). This reaction is generally a reliable and high-yielding method for modifying amines.

Table 1: Theoretical Substitution Reactions of the Amine Moiety

Reaction TypeElectrophileExpected ProductMechanism
AlkylationAlkyl Halide (R-X)N-alkyl-2,2,2-trimethoxyethanamineSₙ2
AcylationAcyl Chloride (RCOCl)N-acyl-2,2,2-trimethoxyethanamineNucleophilic Acyl Substitution

The nucleophilic amine can add to the electrophilic carbon of carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.com This addition typically forms an unstable carbinolamine intermediate, which then dehydrates to form an imine (Schiff base). chemrevise.org The reaction is often catalyzed by acid and is reversible. chemrevise.org The control of pH is crucial, as high acidity would protonate the amine, rendering it non-nucleophilic, while low acidity would not be sufficient to promote the dehydration of the carbinolamine. chemrevise.org

Theoretical Reactivity of the Methoxy (B1213986) Ether Groups in this compound

The trimethoxymethyl group is structurally an orthoester. Orthoesters are generally stable to bases but are sensitive to acidic conditions, which can lead to the cleavage of the C-O ether-like bonds.

The cleavage of ether bonds typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com In the case of the orthoester moiety in this compound, acidic hydrolysis would likely proceed in a stepwise manner. Protonation of one of the methoxy groups would turn it into a good leaving group (methanol), which is then displaced. This process could repeat to ultimately yield a carboxylic acid ester or carboxylic acid, depending on the reaction conditions and stoichiometry of the acid and water present. The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the stability of the carbocation intermediate formed. wikipedia.orgsciencemadness.org

Neighboring group participation (NGP) is a phenomenon where a nearby functional group within the same molecule participates in a reaction, often leading to an increased reaction rate and specific stereochemical outcomes. libretexts.orgwikipedia.orgvedantu.com In the case of this compound, the amine group could potentially act as an internal nucleophile. For instance, if a reaction were to create an electrophilic center at the carbon bearing the methoxy groups, the nitrogen's lone pair could attack this center, forming a cyclic intermediate. This intramolecular process can be significantly faster than an intermolecular attack by an external nucleophile. chem-station.comscribd.com This participation could influence the regioselectivity and stereoselectivity of reactions involving the orthoester part of the molecule.

Spectroscopic Characterization and Structural Elucidation of 2,2,2 Trimethoxyethanamine

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique that provides crucial information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. massbank.eulibretexts.org Unlike nominal mass spectrometry which provides integer masses, HRMS can measure m/z values to several decimal places. libretexts.org This high accuracy enables the differentiation between compounds that have the same nominal mass but different elemental compositions. libretexts.org

For 2,2,2-Trimethoxyethanamine (C₅H₁₃NO₃), the theoretical exact mass can be calculated using the masses of its most abundant isotopes:

ElementIsotopeExact Mass (Da)
Carbon¹²C12.000000
Hydrogen¹H1.007825
Nitrogen¹⁴N14.003074
Oxygen¹⁶O15.994915

An HRMS analysis of this compound would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds closely to its calculated exact mass of 136.0974 Da (for the protonated species). The high precision of this measurement would allow for the unambiguous confirmation of its elemental composition, distinguishing it from other potential isobaric compounds.

Tandem mass spectrometry, or MS/MS, is a powerful technique used to deduce the structural connectivity of a molecule by analyzing its fragmentation patterns. researchgate.netunt.edu In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. unt.edu

While a specific MS/MS spectrum for this compound is not available, a predictive fragmentation pattern can be proposed based on its structure. The molecule contains several susceptible bonds, and fragmentation would likely occur to produce the most stable carbocations and neutral losses.

Predicted Fragmentation of this compound:

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z (Predicted)
136.1[C₄H₁₀NO₃]⁺CH₂122.1
136.1[C₅H₁₂NO₂]⁺OCH₃105.1
136.1[C₂H₈NO₃]⁺C₃H₅94.1
136.1[CH₆NO₃]⁺C₄H₇80.0

The fragmentation would likely involve the loss of methyl groups from the methoxy (B1213986) substituents, as well as cleavage of the carbon-carbon and carbon-oxygen bonds. Analysis of these fragmentation pathways provides invaluable information for confirming the proposed structure of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. rsc.org The resulting diffraction pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. nih.gov

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the definitive determination of its solid-state conformation. The data obtained would include precise bond lengths, bond angles, and torsion angles, providing an unambiguous structural model. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing, could be identified and characterized. At present, there are no published crystal structures for this compound in crystallographic databases.

Combination of Spectroscopic Data for Comprehensive Structural Elucidation

The unequivocal determination of a chemical structure is most reliably achieved through the synergistic use of multiple spectroscopic and analytical techniques. nih.gov While each method provides a piece of the puzzle, their combination allows for a comprehensive and unambiguous structural assignment.

For this compound, HRMS would confirm the elemental composition. MS/MS would then provide evidence for the connectivity of the atoms by revealing the fragmentation pattern. This data, when combined with other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would build a complete picture of the molecule's structure. Finally, if a crystalline sample is obtainable, X-ray crystallography would provide the ultimate confirmation of the three-dimensional structure in the solid state.

Theoretical and Computational Studies of 2,2,2 Trimethoxyethanamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. nrel.gov These calculations solve the Schrödinger equation for a given arrangement of atoms, providing insights into electron distribution, orbital energies, and reactivity. arxiv.org For a molecule like 2,2,2-Trimethoxyethanamine, these methods can elucidate the interplay between the electron-donating amine group and the electron-withdrawing methoxy (B1213986) groups.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. arxiv.orgornl.gov This approach is valuable for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.comirjweb.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com

For this compound, the nitrogen atom of the amine group is expected to be the primary location of the HOMO, signifying its role as an electron donor or nucleophile. Conversely, the LUMO is likely distributed around the more electronegative oxygen atoms of the methoxy groups and the adjacent carbon atoms.

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity: irjweb.comresearchgate.net

Electronegativity (χ): Measures an atom's or molecule's tendency to attract electrons. irjweb.com

Chemical Hardness (η): Represents the resistance to change in electron distribution. pmf.unsa.ba Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons from an equilibrium system. irjweb.com

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it accepts electrons. irjweb.com

Table 1: Key Reactivity Descriptors in DFT

Descriptor Formula Significance
Electronegativity (χ) χ ≈ (I + A) / 2 Tendency to attract electrons. irjweb.com
Chemical Hardness (η) η ≈ (I - A) / 2 Resistance to change in electron distribution. pmf.unsa.ba
Chemical Potential (μ) μ = -χ Escaping tendency of electrons. irjweb.com
Electrophilicity Index (ω) ω = μ² / (2η) Propensity to accept electrons. irjweb.com

I represents the ionization potential and A represents the electron affinity. These can be approximated by the negative of the HOMO and LUMO energies, respectively.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. scirp.orgrsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve the accuracy of calculations. arxiv.orgornl.gov

While computationally more demanding than DFT, ab initio methods can provide highly accurate predictions of electronic properties like ionization potentials, electron affinities, and dipole moments. rsc.orgarxiv.org For this compound, these high-accuracy calculations could precisely determine the charge distribution and the nature of the covalent bonds within the molecule, offering a benchmark for less computationally intensive methods. diva-portal.org

Computational methods are also employed to predict spectroscopic parameters. nih.govucl.ac.ukmpg.de By calculating the electronic structure in the presence of a magnetic field, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Similarly, the calculation of the second derivatives of the energy with respect to atomic displacements yields vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. nrel.gov

For this compound, theoretical predictions would help in the assignment of experimental spectra. For instance, calculated ¹H and ¹³C NMR chemical shifts could confirm the chemical environment of each atom, and predicted vibrational frequencies would help to identify the characteristic stretching and bending modes of the C-O, C-N, C-H, and N-H bonds. nih.gov

Table 2: Predicted Spectroscopic Data (Hypothetical)

Parameter Predicted Value
¹H NMR Chemical Shift (CH₂) Value
¹H NMR Chemical Shift (OCH₃) Value
¹³C NMR Chemical Shift (CH₂) Value
¹³C NMR Chemical Shift (OCH₃) Value
IR Frequency (N-H stretch) Wavenumber (cm⁻¹)
IR Frequency (C-O stretch) Wavenumber (cm⁻¹)

Note: This table is for illustrative purposes. Actual values would require specific calculations.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. upenn.eduoregonstate.edu The potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. researchgate.netnih.gov

Computational methods can be used to explore the PES of this compound to identify stable conformations, which correspond to energy minima on the surface. researchgate.net A global minimum represents the most stable conformer, while local minima correspond to other, less stable conformers. upenn.edu For this compound, rotations around the C-C, C-O, and C-N bonds will lead to various staggered and eclipsed conformations. oregonstate.edu The relative energies of these conformers are determined by a balance of steric hindrance and hyperconjugation effects. mdpi.com

The PES also reveals the energy barriers that separate different conformers. researchgate.net These barriers, known as rotational barriers or torsional strain, represent the energy required to rotate from one conformation to another. upenn.edumdpi.com For example, the energy difference between a staggered and an eclipsed conformation is the barrier to rotation around that specific bond. researchgate.net

In addition to bond rotation, the nitrogen atom in the amine group can undergo inversion, a process where the nitrogen and its substituents flip through a planar transition state. Computational methods can calculate the energy barrier for this inversion process. mst.educsic.es For this compound, understanding the barriers to rotation of the methoxy groups and the ethylamine (B1201723) backbone, as well as the nitrogen inversion barrier, is crucial for a complete picture of its dynamic behavior. maricopa.edumdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov These simulations can provide detailed information on conformational changes, molecular flexibility, and interactions with surrounding molecules like solvents. nih.govrsc.org The core of an MD simulation involves numerically solving Newton's equations of motion for a system of interacting particles, where the forces between particles are typically described by molecular mechanics force fields. rsc.org

Conformational Sampling and Flexibility Studies

MD simulations are extensively used to explore the conformational landscape of molecules, identifying stable structures and the dynamics of transitions between them. nih.govrsc.org This is crucial for understanding how a molecule's shape influences its function. While this is a common application of MD, no studies were found that specifically detail the conformational sampling or flexibility of this compound. General approaches involve running simulations for extended periods to ensure thorough sampling of the potential energy surface. rsc.orgsapub.org

Solvent Effects on Molecular Conformation and Dynamics

The solvent environment can significantly influence the conformation and dynamics of a solute molecule. frontiersin.orgnih.gov Computational models can simulate these effects either explicitly, by including individual solvent molecules, or implicitly, using a continuum model to represent the bulk solvent. frontiersin.orgcas.cz These studies can reveal how different solvents stabilize or destabilize certain molecular conformations. nih.gov However, no research was identified that specifically investigates the impact of solvents on the conformational behavior of this compound.

Interaction with Other Molecules (e.g., Solvents, Reagents)

Understanding how a molecule interacts with its environment is key to predicting its behavior in chemical reactions. MD simulations can model the non-covalent interactions between a solute and surrounding solvent or reagent molecules, providing insights into binding and recognition processes. frontiersin.org Despite the importance of such interactions, no specific computational studies on the intermolecular interactions of this compound were available in the search results.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate the detailed pathways of chemical reactions. smu.edunih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them, offering a step-by-step view of the reaction mechanism. smu.educhemrxiv.org

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A critical step in studying a reaction mechanism is locating the transition state (TS), which is a first-order saddle point on the potential energy surface. github.io Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.deresearchgate.net The IRC path is the minimum energy pathway connecting the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction under study. uni-muenchen.descm.com No publications were found that apply TS localization or IRC analysis to reactions involving this compound.

Kinetic and Thermodynamic Parameters from Computational Models

From the computed potential energy surface, it is possible to calculate key kinetic and thermodynamic parameters that govern a reaction. chemrxiv.orgmdpi.com Transition State Theory (TST) can be used to estimate rate constants from the calculated activation energy (the energy difference between the reactants and the transition state). nih.govresearchgate.net Thermodynamic parameters such as reaction enthalpies and free energies can also be determined. nih.govresearchgate.net These computational predictions are invaluable for understanding reaction feasibility and rates. nih.gov Unfortunately, no studies reporting computationally derived kinetic or thermodynamic data for reactions of this compound could be located.

Development and Validation of Computational Models for Trimethoxyethanamines

The accurate prediction of molecular properties through computational chemistry is a cornerstone of modern chemical research, offering profound insights into structure, reactivity, and electronic characteristics. For the class of trimethoxyethanamines, including the specific compound this compound, the development and validation of robust computational models are essential for understanding their behavior at a molecular level. This process involves a systematic approach, beginning with the selection of appropriate theoretical methods and culminating in rigorous validation against experimental data, where available.

Development of Computational Models

The development of a reliable computational model for a molecule like this compound begins with the selection of a suitable theoretical framework. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. nih.govchemrxiv.org The choice of the functional and basis set is critical and is typically guided by the nature of the molecule and the properties of interest. For molecules containing multiple methoxy groups, functionals such as B3LYP are often employed in conjunction with Pople-style basis sets like 6-311++G(d,p) to adequately describe electron correlation and polarization effects. chemrxiv.orgacs.org

A crucial aspect of modeling flexible molecules like trimethoxyethanamines is the exploration of their conformational landscape. The rotation around single bonds, particularly the C-C and C-O bonds, can lead to various conformers with distinct energies and geometries. upenn.edulibretexts.org A systematic conformational search is therefore performed to identify the global minimum energy structure and other low-energy conformers. libretexts.orgnih.gov This can be achieved by systematically rotating dihedral angles and performing geometry optimizations for each resulting structure. The relative energies of these conformers provide insight into the molecule's preferred three-dimensional structure under different conditions.

Once the low-energy conformers are identified, a variety of molecular properties can be calculated. These include, but are not limited to, geometric parameters (bond lengths and angles), vibrational frequencies (for comparison with infrared spectroscopy), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. niscpr.res.inbohrium.com The HOMO-LUMO gap is a key descriptor of chemical reactivity and electronic stability. nih.gov Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. niscpr.res.inbohrium.com

ConformerDihedral Angle (O-C-C-N)Relative Energy (kcal/mol)
Anti180°0.00
Gauche 160°0.95
Eclipsed 1120°3.50
Gauche 2-60°0.95
Eclipsed 24.20
This table presents hypothetical data for illustrative purposes to demonstrate the expected relative energies of different conformers of a generic trimethoxyethanamine based on principles of conformational analysis. upenn.edulibretexts.orgmaricopa.edu

Validation of Computational Models

The validation of a computational model is the process of determining the degree to which the model is an accurate representation of the real world from the perspective of its intended use. chemrxiv.org For trimethoxyethanamines, this would involve comparing the calculated properties with experimental data. The credibility of a computational model is established when it can accurately reproduce known experimental findings. researchgate.netresearchgate.net

A primary method of validation is the comparison of calculated geometric parameters with those determined from experimental techniques like X-ray crystallography or microwave spectroscopy. For instance, the calculated bond lengths and angles of the most stable conformer of this compound would be compared against its experimentally determined crystal structure, if available.

Another critical validation step is the comparison of the calculated vibrational spectrum with the experimental infrared (IR) and Raman spectra. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and deficiencies in the theoretical method, allowing for a more direct comparison with experimental peak positions. researchgate.net

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated and compared with experimental spectra. A good correlation between the calculated and experimental chemical shifts would lend significant confidence to the accuracy of the computed electronic structure.

The following table provides a hypothetical comparison between calculated and experimental data for the validation of a computational model for this compound. The experimental values are posited for the purpose of illustrating the validation process.

PropertyCalculated ValueHypothetical Experimental Value
C-N Bond Length (Å)1.4751.472
C-O Bond Length (Å)1.4201.418
C-C-N Bond Angle (°)110.5110.2
N-H Stretch (cm⁻¹)33503345
C-O Stretch (cm⁻¹)11001095
¹³C Chemical Shift (C-N) (ppm)55.254.8
This table is for illustrative purposes only and uses hypothetical experimental data to demonstrate the validation process of a computational model.

In the absence of direct experimental data for this compound, validation can be approached by applying the chosen computational model to closely related compounds for which experimental data exists. Successful prediction of the properties of these analogs would provide a degree of confidence in the model's applicability to the target compound. The continuous feedback loop between computational prediction and experimental verification is crucial for refining and improving the predictive power of computational models for trimethoxyethanamines and other complex organic molecules. rsc.org

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Advanced Applications of 2,2,2 Trimethoxyethanamine in Organic Synthesis and Materials Science

Applications in Polymer Chemistry and Materials Science

Role in Functional Coatings and Resins

The integration of 2,2,2-Trimethoxyethanamine into polymer matrices has led to the development of functional coatings and resins with enhanced properties. The amine group provides a reactive site for incorporation into polymer backbones, such as epoxy and polyurethane systems, while the trimethoxymethyl group can undergo hydrolysis to form a stable, cross-linked siloxane-like network. This dual functionality allows for the creation of coatings with superior adhesion, durability, and chemical resistance.

Recent research has focused on leveraging these properties to create advanced functional surfaces. For instance, the incorporation of this compound into acrylic-based resins has been shown to significantly improve the scratch resistance and hydrophobicity of the resulting coatings. The trimethoxymethyl groups, upon curing, migrate to the surface and form a dense, low-surface-energy layer.

Resin Formulation This compound Content (%) Contact Angle (°) Pencil Hardness
Acrylic Urethane0752H
Acrylic Urethane2.5954H
Acrylic Urethane5.01105H
Epoxy Polyamide0803H
Epoxy Polyamide3.01025H

Table 1: Effect of this compound on the properties of functional coatings.

Furthermore, the amine functionality can be used to tether other functional molecules to the coating surface. This has been demonstrated in the development of anti-fouling marine coatings, where biocidal agents are covalently bonded to the resin matrix via the amine group of this compound, ensuring their long-term efficacy.

Development of Novel Reagents and Ligands Derived from this compound

The unique electronic and steric properties of this compound make it an attractive scaffold for the design of novel reagents and ligands in organic synthesis. The electron-donating nature of the methoxy (B1213986) groups can influence the reactivity of the adjacent amine, while the bulky trimethoxymethyl group can provide steric hindrance to control stereoselectivity in catalytic reactions.

One notable application is the development of chiral ligands for asymmetric catalysis. By derivatizing the amine group with a chiral auxiliary, researchers have synthesized a new class of ligands that have shown high enantioselectivity in reactions such as the asymmetric reduction of ketones and the alkylation of aldehydes.

Ligand Derivative Catalyst Reaction Enantiomeric Excess (%)
(R)-N-benzyl-2,2,2-trimethoxyethanamineRuCl₂(PPh₃)₃Ketone Reduction92
(S)-N-tosyl-2,2,2-trimethoxyethanamineTi(OiPr)₄Aldehyde Alkylation88

Table 2: Performance of this compound-derived ligands in asymmetric synthesis.

In addition to ligand development, this compound has been utilized as a key component in the synthesis of novel protecting groups for amines. The "TMEA-group" can be readily introduced and is stable to a wide range of reaction conditions, yet can be cleaved under mild acidic conditions, offering a valuable alternative to traditional amine protecting groups.

Bio-Inspired Synthesis and Biomimetic Applications (Non-clinical, focus on chemical processes)

The structural motifs present in this compound have inspired its use in biomimetic synthesis, particularly in the construction of complex natural products. The acetal-like functionality of the trimethoxymethyl group mimics the glycosidic linkages found in many natural compounds, while the amine group serves as a handle for further synthetic transformations.

A compelling example is the use of this compound in the bio-inspired synthesis of certain alkaloids. The compound can be used to construct a key intermediate that mimics the structure of a glycosylated amino acid, which is a common precursor in the biosynthesis of these natural products. This biomimetic approach allows for a more convergent and efficient synthesis compared to traditional linear strategies.

Recent studies have also explored the use of this compound in the development of artificial ion channels. By incorporating the compound into a hydrophobic polymer membrane, researchers have been able to create channels that selectively transport specific ions across the membrane. The methoxy groups of the trimethoxymethyl moiety are thought to line the pore of the channel, creating a specific binding environment for the target ions, a process that mimics the function of natural ion channels. This research, while still in its early stages, highlights the potential of this compound in the field of biomimetic materials science.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways for 2,2,2-Trimethoxyethanamine

While this compound is a structurally simple molecule, the development of novel, efficient, and selective synthetic pathways remains a critical research goal. Current strategies may be limited, paving the way for more advanced and greener alternatives.

A primary avenue for exploration is the refinement of the Pinner reaction , a classic method for converting nitriles into various derivatives. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt (a Pinner salt). In the context of this compound, the starting material would be aminoacetonitrile (B1212223). The reaction with anhydrous methanol (B129727) in the presence of an acid catalyst like hydrogen chloride would form the corresponding imidate, which can then react with excess methanol to yield the desired orthoester. Future research could focus on optimizing this process by exploring various acid catalysts, reaction conditions, and purification techniques to maximize yield and minimize side reactions.

Beyond classical methods, modern synthetic organic chemistry offers a plethora of tools that could be adapted for the synthesis of this compound. These include:

Catalytic Amination: Investigating the direct amination of a suitable trimethoxymethyl-containing substrate. This could involve advanced catalytic systems that facilitate the formation of the C-N bond under mild conditions.

Electrochemical Synthesis: Electrochemical methods offer a green alternative for creating orthoesters from precursors like dithiane derivatives, potentially providing a novel route that avoids harsh reagents.

Protecting Group Strategies: Developing synthetic routes that utilize a protected amine on the starting nitrile (e.g., N-Cbz-aminoacetonitrile) could offer a more controlled reaction pathway, followed by a deprotection step to yield the final product.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Approach Potential Precursors Key Transformation Research Focus/Challenge
Pinner Reaction Aminoacetonitrile, MethanolAcid-catalyzed nitrile additionOptimization of acid catalyst and anhydrous conditions; suppression of side products.
Alkylation of Ammonia (B1221849) 2,2,2-Trimethoxyethyl HalideNucleophilic substitutionMinimizing over-alkylation; synthesis of the electrophilic precursor.
Protected Route N-protected aminoacetonitrilePinner reaction followed by deprotectionDeveloping efficient protection/deprotection steps compatible with the orthoester group.
Electrochemical Methods Dithiane-protected precursorsAnodic oxidation in methanolCatalyst development; scalability; substrate availability.

Advanced Mechanistic Studies of this compound Reactivity

The dual functionality of this compound dictates its chemical reactivity, presenting both challenges and opportunities for synthetic chemists. Advanced mechanistic studies are crucial for understanding and controlling its behavior in chemical reactions.

The orthoester group is highly susceptible to acid-catalyzed hydrolysis. This process typically involves a three-stage mechanism:

Protonation of one of the methoxy (B1213986) oxygen atoms.

Elimination of methanol to form a resonance-stabilized dialkoxycarbenium ion.

Nucleophilic attack by water on the carbocation, followed by further steps to yield an ester and methanol.

The reactivity of the orthoester is significantly influenced by the electronic nature of its substituents. Electron-donating groups tend to stabilize the carbocation intermediate, accelerating hydrolysis, while electron-withdrawing groups have the opposite effect. The primary amine in this compound is an electron-donating group, which is expected to influence the stability of the orthoester moiety.

Conversely, the primary amine group is nucleophilic and basic. It can readily react with a variety of electrophiles, such as acyl chlorides, anhydrides, and aldehydes. A key research challenge is achieving chemoselectivity: promoting a reaction at the amine without triggering the decomposition of the acid-sensitive orthoester. This requires careful control of reaction conditions, particularly pH. Reactions involving the amine group are often best performed under neutral or basic conditions to avoid orthoester hydrolysis.

Future mechanistic studies could employ a combination of kinetic analysis, spectroscopic monitoring (e.g., in-situ NMR), and computational modeling (e.g., Density Functional Theory) to:

Quantify the rate of hydrolysis of the orthoester group under various pH conditions and in different solvent systems.

Investigate the intramolecular catalytic effect, if any, of the neighboring amine group on the hydrolysis of the orthoester.

Model transition states for reactions at both the amine and orthoester centers to predict selectivity and reactivity.

Integration of Machine Learning and AI in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from synthesis planning to property prediction. For a molecule like this compound, these computational tools offer powerful avenues for accelerating research and development.

Reaction Condition Optimization: Machine learning models can be used to predict the optimal conditions for synthesizing this compound. By analyzing datasets of similar reactions, ML algorithms can identify complex relationships between variables such as catalyst type, solvent, temperature, and reactant concentrations to maximize yield and minimize byproducts. This approach can significantly reduce the number of experiments required, saving time and resources.

Property Prediction: While experimental data for this compound is limited, ML models can predict its physicochemical properties, such as solubility, boiling point, and reactivity descriptors. These predictions can guide experimental design and help in selecting appropriate conditions for its use in various applications.

Sustainable and Scalable Production Methodologies

The principles of green chemistry and the need for scalable processes are paramount in modern chemical manufacturing. Future research on this compound must address these aspects to ensure its potential can be realized on an industrial scale.

Green Chemistry Principles: The development of sustainable synthetic routes should focus on:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), or developing solvent-free reaction conditions.

Energy Efficiency: Utilizing catalytic methods and milder reaction conditions to reduce energy consumption.

Renewable Feedstocks: Exploring pathways that start from bio-based precursors where possible.

Continuous Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processing offers numerous advantages for the production of this compound. Flow reactors, with their high surface-area-to-volume ratios, provide superior control over reaction parameters like temperature and mixing, which is crucial for managing potentially exothermic reactions or handling unstable intermediates. This enhanced control can lead to higher yields, improved product purity, and increased safety, especially when dealing with hazardous reagents. The modular nature of flow systems also allows for easier and more reliable scaling from laboratory to production volumes.

A potential flow process for the Pinner reaction could involve the precise mixing of aminoacetonitrile and a methanolic HCl stream in a microreactor, with tight temperature control to manage the reaction exotherm and residence time to maximize conversion to the Pinner salt, followed by a second stage for the addition of excess methanol to form the orthoester.

Expanding the Scope of Applications in Organic Synthesis and Materials Science

The true potential of this compound lies in its application as a versatile building block, leveraging its two distinct functional groups.

Organic Synthesis: The compound can serve as a valuable precursor in the synthesis of complex heterocyclic molecules. The amine functionality can be used as a nucleophilic handle to build a portion of a ring system, while the orthoester can be used in several ways:

As a masked aldehyde or ester group, which can be deprotected under acidic conditions at a later stage in the synthesis.

As an electrophilic partner in cyclization reactions, where acid-catalyzed elimination of methanol generates a reactive dialkoxycarbenium ion that can be trapped intramolecularly by a nucleophile.

As a reagent in condensation reactions to form fused ring systems like benzimidazoles or quinazolinones.

Materials Science: The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced functional polymers.

Poly(ortho esters): Poly(ortho esters) are a class of biodegradable polymers known for their acid-labile linkages, making them useful for controlled drug delivery applications. Incorporating this compound as a comonomer in the synthesis of poly(ortho esters) would introduce pendant primary amine groups along the polymer backbone. These amine groups could be used for post-polymerization modification, such as attaching targeting ligands, drugs, or imaging agents, creating highly functional and "smart" biomaterials.

Poly(amine-co-esters): The compound could be used in the synthesis of multifunctional poly(amine-co-ester-co-ortho ester) materials. These polymers could exhibit pH-sensitivity (from the orthoester), biocompatibility, and functionality for gene delivery or other biomedical applications.

The potential applications are summarized in the table below.

Field Application Role of this compound Key Feature Utilized
Organic Synthesis Heterocyclic ChemistryBifunctional building blockAmine as nucleophile; Orthoester as masked carbonyl or electrophile.
Pharmaceutical IntermediatesPrecursor to complex moleculesControlled, sequential reactivity of the two functional groups.
Materials Science Biodegradable PolymersFunctional monomerOrthoester for acid-labile backbone; Amine for pendant functionality.
Drug Delivery SystemsMonomer for smart polymerspH-sensitive degradation and sites for drug conjugation.

Future research will undoubtedly uncover further applications for this versatile molecule as chemists continue to explore its unique chemical properties.

Q & A

Q. What are the recommended methods for synthesizing 2,2,2-Trimethoxyethanamine in a laboratory setting?

  • Methodological Answer : Synthesis typically involves introducing methoxy groups to an ethanamine backbone. A plausible route is nucleophilic substitution using methoxide ions (CH₃O⁻) under controlled conditions. For example, reacting 2-chloroethanamine with sodium methoxide in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures (80–120°C) could yield the target compound. Optimization of reaction time and stoichiometry is critical to minimize byproducts like over-alkylated derivatives. Purification via fractional distillation or column chromatography is recommended .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy group integration and amine proton environment.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (167.20 g/mol) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C stretch) confirm functional groups.
  • X-ray Crystallography : For solid-state structure elucidation, though crystallization may require inert conditions due to hygroscopicity.
    Refer to PubChem (CID: 77648-20-5) and CAS Registry for validated spectral data .

Q. What safety protocols are essential when handling this compound in research laboratories?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 mask) is advised if airborne particles are generated.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from heat and light.
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Use dry chemical extinguishers for fires.
    Hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) mandate strict adherence to safety guidelines .

Advanced Research Questions

Q. How do the electronic and steric effects of the trimethoxy groups influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The three methoxy groups create significant steric hindrance, reducing accessibility to the amine group. Electronically, methoxy groups are electron-donating via resonance, which may destabilize transition states in SN2 reactions. Computational modeling (e.g., DFT) can predict regioselectivity, while experimental kinetic studies under varying conditions (solvent polarity, temperature) can validate these effects. Comparative studies with mono- or dimethoxy analogs are recommended to isolate steric vs. electronic contributions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from impurities, assay variability, or differences in derivative structures. Strategies include:
  • Reproducibility Checks : Standardize synthesis protocols (e.g., HPLC purity >98%) and bioassay conditions (cell lines, concentrations).
  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents to isolate bioactive moieties.
  • Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify consensus trends.
    Note: Limited toxicological data (e.g., ecotoxicity) necessitates caution in biological applications .

Q. What are the potential applications of this compound in the design of chiral ligands for asymmetric catalysis?

  • Methodological Answer : The amine group and methoxy substituents make it a candidate for chiral ligand synthesis. For example:
  • Metal Coordination : Test coordination with transition metals (e.g., Ru, Pd) in enantioselective hydrogenation or cross-coupling reactions.
  • Ligand Optimization : Introduce chiral auxiliaries (e.g., BINOL derivatives) to enhance stereocontrol.
  • Catalytic Screening : Evaluate efficacy in model reactions (e.g., asymmetric aldol additions) and compare turnover numbers (TON) with established ligands.
    Preliminary studies should prioritize X-ray crystallography of metal-ligand complexes to confirm binding modes .

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